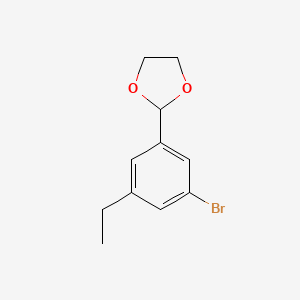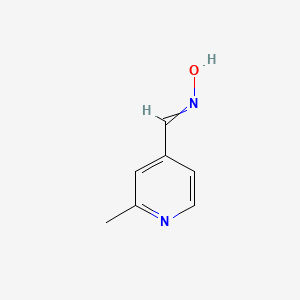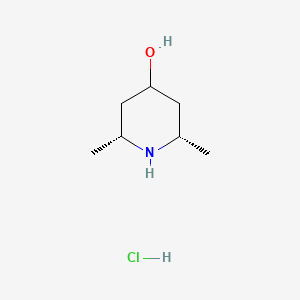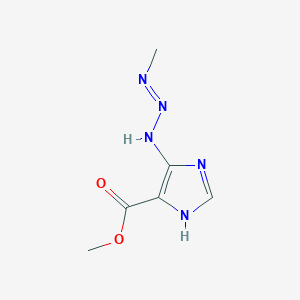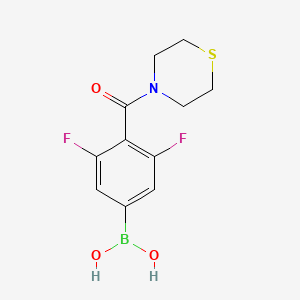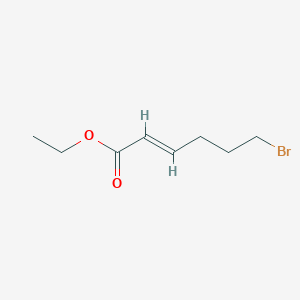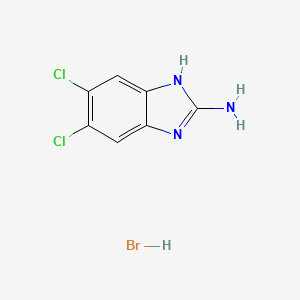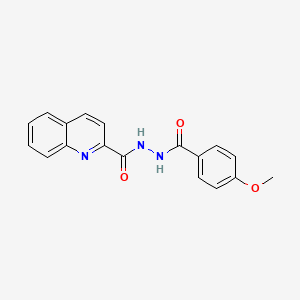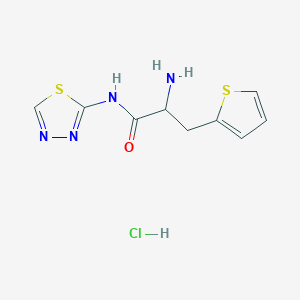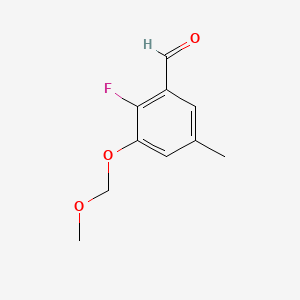methyl}naphthalene-1,4-dione CAS No. 6629-19-2](/img/structure/B14018376.png)
2-{[4-(Dimethylamino)phenyl](hydroxy)methyl}naphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-(Dimethylamino)phenylmethyl}naphthalene-1,4-dione is a complex organic compound that belongs to the class of naphthoquinones. These compounds are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a naphthalene ring system substituted with a dimethylamino group and a hydroxy group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-(Dimethylamino)phenylmethyl}naphthalene-1,4-dione can be achieved through several methods. One common approach involves the condensation reaction of 2-hydroxynaphthalene-1,4-dione with 4-(dimethylamino)benzaldehyde in the presence of a suitable catalyst. For instance, L-proline has been used as a green organocatalyst under reflux conditions in ethanol, providing high yields and short reaction times .
Industrial Production Methods
Industrial production of this compound may involve multi-component reactions (MCRs) that are efficient and selective. These reactions often use catalysts such as nano copper (II) oxide, which can be recovered and reused multiple times without loss of activity . The use of such catalysts ensures an environmentally benign process with high yields and minimal waste.
Análisis De Reacciones Químicas
Types of Reactions
2-{4-(Dimethylamino)phenylmethyl}naphthalene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the hydroxy and dimethylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the hydroxy group to a carbonyl group.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of quinones, while reduction can yield alcohol derivatives.
Aplicaciones Científicas De Investigación
2-{4-(Dimethylamino)phenylmethyl}naphthalene-1,4-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-{4-(Dimethylamino)phenylmethyl}naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The hydroxy and dimethylamino groups play a crucial role in its biological activity. For instance, the hydroxy group can form hydrogen bonds with target proteins, while the dimethylamino group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
The presence of both the hydroxy and dimethylamino groups in 2-{4-(Dimethylamino)phenylmethyl}naphthalene-1,4-dione makes it unique compared to other naphthoquinones. These functional groups enhance its reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
6629-19-2 |
|---|---|
Fórmula molecular |
C19H17NO3 |
Peso molecular |
307.3 g/mol |
Nombre IUPAC |
2-[[4-(dimethylamino)phenyl]-hydroxymethyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C19H17NO3/c1-20(2)13-9-7-12(8-10-13)18(22)16-11-17(21)14-5-3-4-6-15(14)19(16)23/h3-11,18,22H,1-2H3 |
Clave InChI |
SOHBBNNFCYTYIL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(C2=CC(=O)C3=CC=CC=C3C2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


